

# Comparative Docking Analysis of Morpholine-Carboxylic Acid Analogs in Drug Discovery

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## Compound of Interest

Compound Name: **Morpholine-3-carboxylic Acid**

Cat. No.: **B106372**

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This guide provides a comparative overview of molecular docking studies performed on various morpholine-carboxylic acid analogs. While a direct comparative study on **Morpholine-3-carboxylic Acid** and its immediate analogs is not readily available in the current body of scientific literature, this document synthesizes findings from several key studies on related morpholine-containing carboxylic acid derivatives. The aim is to offer insights into their structure-activity relationships (SAR) and binding interactions with relevant biological targets. The data presented is collated from independent research, and direct comparison of absolute values between different studies should be approached with caution due to variations in computational protocols.

## Data Presentation: Comparative Docking and Inhibition Data

The following tables summarize quantitative data from docking and in-vitro inhibition studies of different series of morpholine-carboxylic acid analogs.

Table 1: Structure-Activity Relationship of 2-Morpholinobenzoic Acid Analogs as PC-PLC Inhibitors[1]

This table presents the percentage of enzyme activity of Phosphatidylcholine-Specific Phospholipase C (PC-PLC) in the presence of various 2-morpholinobenzoic acid derivatives.

Lower enzyme activity indicates higher inhibition.

Compound ID	Substitution Pattern	Functional Group	Enzyme Activity (%) relative to vehicle
1b	2,5-substitution	Carboxylic Acid	10.7 ± 1.5
2b	2,5-substitution	Hydroxamic Acid	30.5 ± 7.3
11f	2,4-substitution	Carboxylic Acid	33.1 ± 5.7
12f	2,4-substitution	Hydroxamic Acid	Not specified, generally 40-60%
11g	2,4-substitution	Carboxylic Acid	Among the most active
10g	2,4-substitution	Ester	Comparable to 11g
10h	2,4-substitution	Ester	Comparable to 11g
20f	THP analog of 1b	Carboxylic Acid	Full loss of inhibitory activity
21f	THP analog of 2b	Hydroxamic Acid	79.7 ± 0.7

\*THP: Tetrahydropyranyl. The data suggests that the morpholinyl nitrogen is crucial for inhibitory activity.

Table 2: Molecular Docking Scores of Morpholine-Derived Thiazoles against Carbonic Anhydrase-II[2][3]

This table shows the docking scores (in kcal/mol) of various morpholine-derived thiazoles against bovine Carbonic Anhydrase-II (PDB ID: 5LJT). More negative scores indicate a higher predicted binding affinity.

Compound ID	Docking Score (kcal/mol)
3	-5.8
4	-5.9
5	-6.0
6	-5.5
7	-5.3
8	-5.7
9	-5.2
10	-5.6
11	-5.4
12	-5.8
13	-5.7
14	-5.9
15	-5.5
16	-5.8
17	-5.6
18	-5.9
19	-5.7
20	-6.0
21	-5.8
22	-4.1
23	-6.1
24	-6.1

## Experimental Protocols

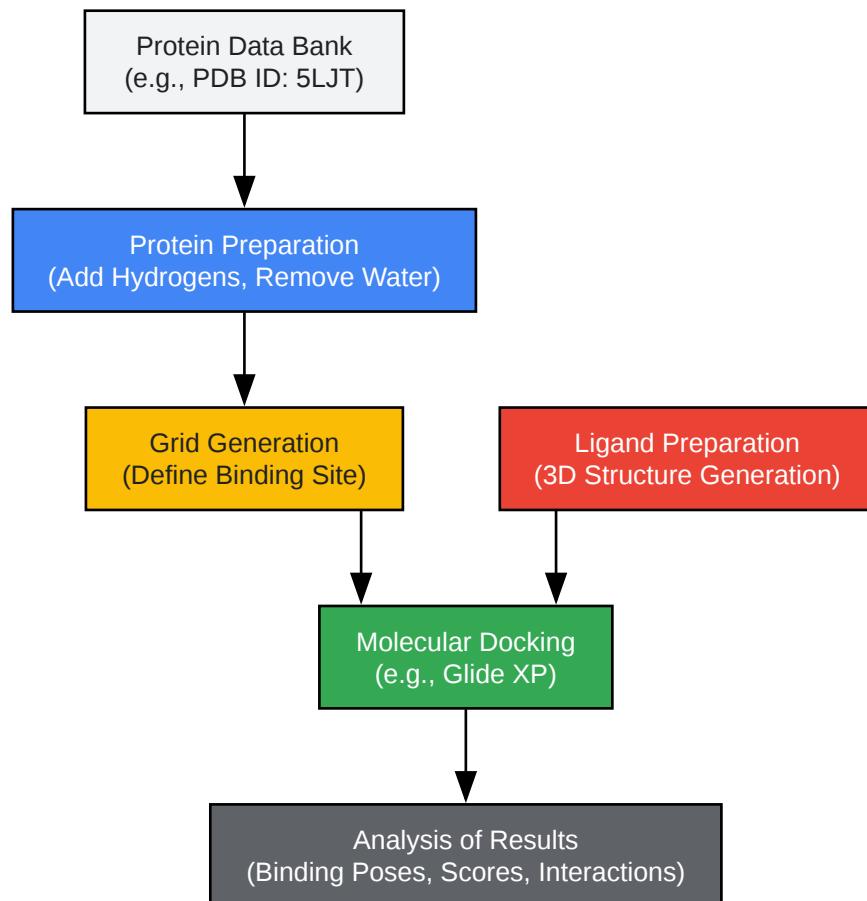
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols from the cited studies.

### Molecular Docking Protocol for Morpholine-Derived Thiazoles against Carbonic Anhydrase-II[3]

- Protein Preparation: The crystal structure of bovine Carbonic Anhydrase-II (PDB ID: 5LJT) was retrieved from the Protein Data Bank. The protein was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involved removing water molecules, adding hydrogen atoms, assigning protonation states, and minimizing the structure.
- Ligand Preparation: The 3D structures of the synthesized morpholine-derived thiazole compounds were built and prepared using the LigPrep module of the Schrödinger Suite. This process generates various tautomers, stereoisomers, and ionization states at a physiological pH range.
- Grid Generation: A receptor grid was generated around the active site of the prepared protein structure. The grid box was centered on the catalytic zinc ion and sized to encompass the active site cavity.
- Molecular Docking: The prepared ligands were docked into the generated receptor grid using the Glide module of the Schrödinger Suite in Extra Precision (XP) mode. The docking poses were evaluated based on their GlideScore, and the best-scoring pose for each ligand was selected for further analysis.
- Interaction Analysis: The binding interactions of the docked ligands with the active site residues of the protein were visualized and analyzed to understand the molecular basis of their inhibitory activity.

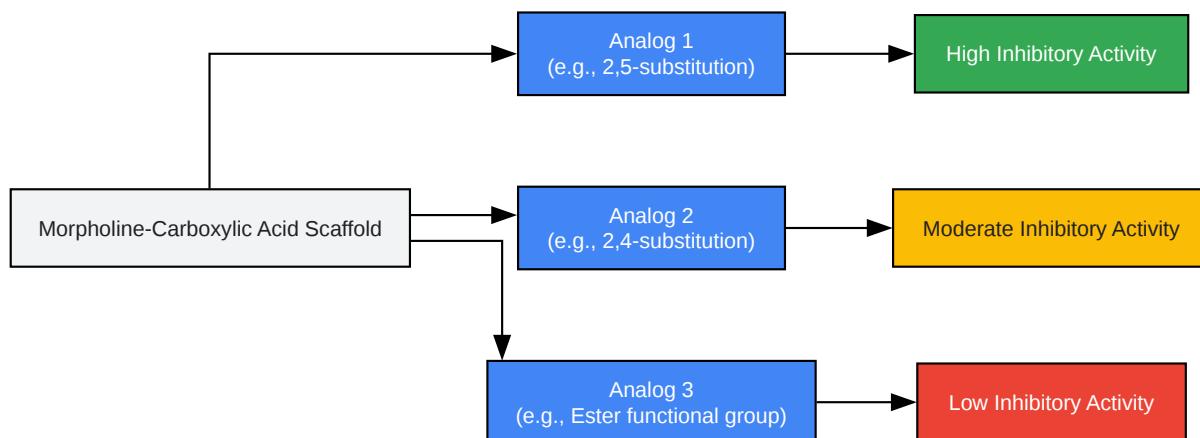
### Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the comparative docking studies of morpholine-carboxylic acid analogs.



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A generalized workflow for molecular docking studies.



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Illustrating the concept of Structure-Activity Relationship (SAR).

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## References

- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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